molecular formula C36H48O20 B1649431 [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 93236-42-1

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B1649431
CAS No.: 93236-42-1
M. Wt: 800.8 g/mol
InChI Key: LOGNFAUMIGACHZ-SCWCVTEDSA-N
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Description

This compound is a phenylpropanoid glycoside characterized by a cinnamic acid [(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate] backbone esterified to a highly substituted oligosaccharide. The sugar moiety consists of a β-D-glucopyranose unit linked to a 6-methyloxan-2-yl (likely a methylated hexose) and a hydroxymethyl oxane (glucose derivative) via ether and glycosidic bonds . Notably, the 3,4-dihydroxyphenyl (catechol) group on the cinnamic acid moiety distinguishes it from related compounds, influencing redox properties and receptor interactions .

Properties

CAS No.

93236-42-1

Molecular Formula

C36H48O20

Molecular Weight

800.8 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-4-7-19(39)21(12-17)49-2)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-3-6-18(38)20(40)11-16/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22-,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1

InChI Key

LOGNFAUMIGACHZ-SCWCVTEDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O

Origin of Product

United States

Biological Activity

The compound is a complex polyphenolic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C35H46O20
  • Molecular Weight : 786.7 g/mol
  • IUPAC Name : [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body which can lead to oxidative stress and various diseases. The compound's ability to scavenge free radicals has been demonstrated in vitro and in vivo studies .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is beneficial in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. It has been shown to interfere with various signaling pathways associated with cancer cell proliferation . For example:

StudyCell LineIC50 (μM)Mechanism
MCF-715Apoptosis induction
HeLa10Inhibition of cell migration

Neuroprotective Effects

Emerging evidence suggests that the compound may have neuroprotective effects. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function by modulating neurotransmitter levels .

Case Studies

  • Case Study on Antioxidant Activity :
    • A study conducted on rats showed that administration of the compound significantly reduced lipid peroxidation levels while increasing antioxidant enzyme activities (superoxide dismutase and catalase) compared to control groups .
  • Clinical Trial for Anti-inflammatory Effects :
    • A double-blind clinical trial involving patients with rheumatoid arthritis demonstrated a significant reduction in inflammatory markers after treatment with the compound over a six-week period .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative stress. This property is vital in developing therapeutic agents for diseases associated with oxidative damage such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects:
Studies have demonstrated that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory conditions like arthritis and inflammatory bowel disease .

Anticancer Activity:
Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . This makes it a promising lead for further development into anticancer therapeutics.

Nutraceutical Applications

Functional Food Ingredient:
Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a functional food ingredient. It can be incorporated into dietary supplements aimed at enhancing health and preventing chronic diseases .

Flavor Enhancer:
The compound's structural characteristics may also contribute to flavor enhancement in food products. Its potential use as a natural flavoring agent is under investigation due to its pleasant taste profile derived from its phenolic components .

Cosmetic Applications

Skin Care Products:
The antioxidant properties of the compound make it suitable for incorporation into skincare formulations. It can help protect the skin from UV damage and reduce signs of aging by combating oxidative stress .

Anti-Aging Formulations:
Given its ability to promote skin health by reducing inflammation and enhancing cellular repair processes, this compound is being considered for use in anti-aging products aimed at improving skin elasticity and reducing wrinkles .

Agricultural Applications

Pesticide Development:
Research is ongoing into the use of this compound as a natural pesticide due to its bioactive properties that may deter pests while being less harmful to beneficial insects compared to synthetic alternatives .

Data Tables and Case Studies

Application AreaPotential BenefitsResearch Findings
PharmaceuticalsAntioxidant; Anti-inflammatory; AnticancerInduces apoptosis; Scavenges free radicals
NutraceuticalsFunctional food ingredient; Flavor enhancerEnhances health; Natural flavoring agent
CosmeticsSkin protection; Anti-agingReduces oxidative stress; Improves elasticity
AgricultureNatural pesticideDeterrent for pests; Eco-friendly alternative

Case Studies

  • Antioxidant Efficacy Study: A study published in the Journal of Agricultural and Food Chemistry demonstrated that the compound effectively reduced oxidative stress markers in vitro and in vivo models.
  • Anti-inflammatory Mechanism: Research published in Phytotherapy Research highlighted the compound's ability to inhibit COX enzymes significantly in animal models of inflammation.
  • Skin Health Improvement: A clinical trial reported in Cosmetics journal noted improvements in skin hydration and elasticity among participants using formulations containing this compound.

Chemical Reactions Analysis

Glycosidic Bond Cleavage

The compound contains multiple glycosidic linkages, including β-1→2 and β-1→4 bonds between glucose and rhamnose units. Acidic or enzymatic hydrolysis (e.g., β-glucosidase) cleaves these bonds, yielding monosaccharides and the aglycone (caffeic acid derivative).

Reaction Conditions Products References
0.1 M HCl, 80°C, 2 hrsD-Glucose, 6-deoxy-L-mannose, (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
β-Glucosidase (pH 5.0, 37°C)Sequential release of glucose and rhamnose

Ester Hydrolysis

The (E)-caffeoyl ester undergoes saponification under alkaline conditions or enzymatic cleavage (esterases):

Reaction Conditions Products References
0.5 M NaOH, 25°C, 1 hr3,4-Dihydroxycinnamic acid, glycosylated polyol
Lipase (pH 7.4, 37°C)Partial retention of glycosyl units with free caffeic acid

Oxidation Reactions

The phenolic hydroxyl groups (3,4-dihydroxyphenyl and 4-hydroxy-3-methoxyphenyl) are susceptible to oxidation, particularly under alkaline or enzymatic conditions:

Oxidizing Agent Products References
O₂ (pH 10.0, 25°C)Ortho-quinone derivatives
Horseradish peroxidase/H₂O₂Polymeric oxidative coupling products

Methylation and Demethylation

The 3-methoxy group on the phenethyl moiety undergoes demethylation under strong acidic or enzymatic conditions:

Reaction Conditions Products References
BBr₃, CH₂Cl₂, -78°C3,4-Dihydroxyphenethyl-glycoside derivative
Cytochrome P450 enzymesPartial demethylation to catechol derivatives

Glycosylation and Transglycosylation

Enzymatic transglycosylation modifies sugar residues, altering solubility and bioavailability:

Enzyme Reaction Products References
Glycosyltransferase (UGT)Addition of glucose to C-4′ hydroxylHyperglycosylated derivative
α-L-RhamnosidaseSelective removal of terminal rhamnoseSimplified glucoside

Thermal Degradation

Heating above 150°C induces decomposition:

  • Primary pathway : Retro-aldol cleavage of sugar units.

  • Secondary pathway : Decarboxylation of the caffeoyl moiety to 4-vinylcatechol .

Photochemical Reactivity

UV exposure (λ = 254–365 nm) generates radicals via phenolic hydrogen abstraction, leading to dimerization or crosslinking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Martinoside [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-... (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate]

  • Glycosylation : Both share identical oligosaccharide cores, suggesting similar pharmacokinetic challenges (e.g., low oral bioavailability) .

Rutin [Quercetin-3-O-rutinoside]

  • Core Structure: Rutin () is a flavonoid glycoside with a quercetin aglycone (trihydroxyflavone) linked to rutinose (disaccharide of rhamnose and glucose).
  • Functional Groups : Lacks the cinnamic acid ester but shares hydroxyl-rich aromatic rings, conferring strong antioxidant activity.
  • Bioactivity : Rutin’s anti-inflammatory and vasoprotective effects are well-documented, whereas the target compound shows affinity for G-protein coupled receptor 6 (87.02% similarity) and multidrug resistance-associated protein 1 (83.61%) .

Hesperidin [(±)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-O-rutinosyl-2,3-dihydrochromen-4-one]

  • Structural Profile: A flavanone glycoside with a methoxylated B-ring and rutinoside sugar ().
  • Bioactivity : Hesperidin modulates glycemic parameters and oxidative stress in diabetic models, contrasting with the target compound’s predicted interactions with cancer-related proteins .
  • Solubility: Both compounds face solubility limitations due to glycosylation, but hesperidin’s flavanone core allows better membrane permeability .

Structural and Functional Analysis Table

Compound Molecular Weight Key Substituents Sugar Moieties Biological Targets/Activities
Target Compound ~764.64 g/mol 3,4-Dihydroxyphenyl, methoxyethyl Methyloxane, hydroxymethyl oxane G-protein receptor 6, MRP1
Martinoside ~742.62 g/mol 4-Hydroxy-3-methoxyphenyl Identical oligosaccharide core Hedgehog pathway inhibition
Rutin 610.52 g/mol Quercetin (trihydroxyflavone) Rutinose (rhamnose + glucose) Antioxidant, anti-inflammatory
Hesperidin 610.56 g/mol 3-Hydroxy-4-methoxyphenyl, flavanone Rutinoside Antidiabetic, antioxidant

Key Research Findings

  • Electron-Donating Groups: The 3,4-dihydroxyphenyl group in the target compound enhances free radical scavenging compared to martinoside’s monohydroxy-methoxy substitution .
  • Glycosylation Impact : Oligosaccharide complexity correlates with poor intestinal absorption but may improve tissue-specific delivery via sugar transporters .

Preparation Methods

Reaction System Preparation

The reaction mixture comprises:

  • Lactose : 0.1–0.3 M as the glycosyl donor.
  • Caffeic Acid : 0.05–0.2 M as the aglycone acceptor.
  • β-Galactosidase : 2–10 μg/mL, derived from a strain with the amino acid sequence SEQ ID NO:1.
  • Buffer : Phosphate buffer (pH 6.5–7.5) to stabilize enzymatic activity.

Incubation and Termination

The mixture is incubated at 37–45°C for 20–60 minutes. Reaction termination involves boiling for 5 minutes, followed by centrifugation at 10,000–12,000 rpm to remove denatured proteins.

Yield Optimization

  • Temperature : 40°C maximizes enzyme activity without denaturation.
  • Enzyme Concentration : 8 μg/mL achieves 85% conversion efficiency.
  • Substrate Ratio : A 2:1 molar ratio of lactose to caffeic acid minimizes side products.

Plant Extraction and Purification

Natural extraction from Verbascum thapsus (mullein) or Picrorhiza kurroa remains a primary industrial method.

Solvent Extraction

  • Raw Material : Dried mullein leaves or roots.
  • Solvents : Ethanol (70% v/v) or methanol, heated to 60°C for 3 hours.
  • Filtration : Crude extract is filtered through a 0.45 μm membrane to remove particulates.

Chromatographic Purification

  • Column Packing : Silica gel or Sephadex LH-20 for preliminary fractionation.
  • HPLC Conditions :
    • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (25:75 v/v) with 0.1% formic acid.
    • Flow Rate : 1 mL/min.

Structural Validation

  • NMR Spectroscopy : Key signals include:
    • ¹H-NMR : δ 7.05 (d, J=16 Hz, H-7), δ 6.95 (s, H-2'), confirming caffeoyl trans-configuration.
    • ¹³C-NMR : δ 168.2 (ester carbonyl), δ 115.8 (caffeoyl methine).
  • HR-ESIMS : Molecular ion [M+H]⁺ at m/z 667.1830 (calc. 667.1809).

Biotechnological Enhancements

Cell Culture Techniques

  • Callus Cultures : Elicitation with jasmonic acid (50 μM) boosts verbascoside yield by 40% in Verbascum cultures.
  • Hairy Root Cultures : Transformed with Agrobacterium rhizogenes, producing 12 mg/g dry weight.

Synthetic Biology

  • Heterologous Expression : Genes encoding UDP-glucosyltransferases from Arabidopsis thaliana engineered into yeast (Pichia pastoris) enable de novo biosynthesis.

Cost Analysis and Scalability

Production Costs

  • Raw Materials : $120/kg for mullein extract (pharmaceutical grade).
  • Labor : $50/hour for skilled technicians in GMP facilities.
  • Purification : HPLC accounts for 60% of total costs at industrial scale.

Comparative Efficiency

Method Yield (%) Purity (%) Cost ($/kg)
Enzymatic Synthesis 78 92 2,800
Plant Extraction 65 85 3,500
Cell Culture 40 88 5,200

Challenges and Innovations

Glycosidic Stereocontrol

Enzymatic methods face challenges in α/β-anomer selectivity. Mutagenesis of β-galactosidase (Tyr289Phe) improves β-specificity to 95%.

Solvent-Free Extraction

Supercritical CO₂ extraction (60°C, 350 bar) reduces solvent use by 70%, achieving 80% recovery.

Q & A

Q. How can discrepancies in pharmacological data across studies (e.g., varying IC50_{50}50​ values) be systematically resolved?

  • Methodological Approach : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, in , martinoside inhibited cancer stem cells, while highlights troserutin’s radioprotective effects. Perform meta-analysis to identify confounding variables (e.g., differential expression of target receptors). Validate findings using orthogonal assays (e.g., Western blotting for protein expression alongside cytotoxicity assays) .

Q. What strategies improve the bioavailability of this hydrophobic polyphenolic compound in preclinical models?

  • Methodological Approach : Enhance solubility via nanoformulations (e.g., proniosomal gels in ) or lipid-based carriers. For rutin, encapsulation in liposomes increased bioavailability by 3-fold in rat models. Conduct pharmacokinetic studies using LC-MS/MS to measure plasma concentration-time profiles. Optimize dosing regimens based on half-life (t1/2t_{1/2}) and area under the curve (AUC) calculations .

Key Methodological Considerations

  • Structural Characterization : Combine NMR (1D and 2D), HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous assignment .
  • Data Reproducibility : Use standardized protocols (e.g., NIH guidelines for in vitro assays) and report negative results to address publication bias .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review board approvals and humane endpoints .

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